3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC17898768
Molecular Formula: C17H21N5O3S2
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N5O3S2 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 3-(1-methylsulfonylpiperidin-3-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C17H21N5O3S2/c1-12(25-14-8-4-3-5-9-14)16-20-22-15(18-19-17(22)26-16)13-7-6-10-21(11-13)27(2,23)24/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3 |
| Standard InChI Key | RNQNGAGLXPWSSL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NN2C(=NN=C2S1)C3CCCN(C3)S(=O)(=O)C)OC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (C₁₇H₂₁N₅O₃S₂) features a triazolo[3,4-b] thiadiazole bicyclic system substituted at the 3-position with a 1-(methylsulfonyl)piperidin-3-yl group and at the 6-position with a 1-phenoxyethyl chain . Key structural attributes include:
-
Triazolo-thiadiazole core: A planar, aromatic system contributing to π-π stacking interactions with biological targets.
-
Methylsulfonyl-piperidinyl group: Enhances solubility and modulates electron-withdrawing effects.
-
Phenoxyethyl substituent: Introduces steric bulk and hydrophobic interactions.
Physicochemical Profile
The methylsulfonyl group increases polarity, while the phenoxyethyl chain contributes to lipophilicity, balancing bioavailability .
Synthetic Methodologies
Multi-Step Synthesis
The synthesis involves cyclocondensation and functionalization steps:
-
Formation of Triazolo-Thiadiazole Core: Hydrazine derivatives react with carbon disulfide under basic conditions to form 4-amino-5-mercapto-1,2,4-triazole, followed by cyclization with carboxylic acids .
-
Piperidinyl Introduction: Nucleophilic substitution or Mitsunobu reactions attach the methylsulfonyl-piperidinyl group.
-
Phenoxyethyl Functionalization: Alkylation or etherification reactions introduce the phenoxyethyl chain.
Optimization Strategies
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF vs. DMSO | 15–20% |
| Temperature | 80°C vs. 120°C | 10–12% |
| Catalyst | K₂CO₃ vs. Et₃N | 8–10% |
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 250 W) . Flow chemistry further enhances efficiency, minimizing byproducts.
Structure-Activity Relationships (SAR)
Critical Substituents
-
Triazolo-Thiadiazole Core: Essential for π-stacking with tyrosine residues in enzyme pockets .
-
Methylsulfonyl Group: Electron-withdrawing effects stabilize ligand-receptor interactions .
-
Phenoxyethyl Chain: Hydrophobic interactions with protein S1 pockets enhance affinity .
Modifications and Activity Trends
| Modification Site | Effect on Activity |
|---|---|
| Piperidinyl N-Methylation | ↓ Antifungal activity (2-fold) |
| Phenoxy → Methoxy | ↑ Solubility, ↓ IC₅₀ (30%) |
| Sulfonyl → Carbonyl | ↓ Enzyme inhibition (50%) |
Removing the methylsulfonyl group abolishes urease inhibition, underscoring its role in chelating metal ions .
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high intestinal absorption).
-
Metabolism: Hepatic CYP3A4-mediated oxidation forms inactive sulfone metabolites.
Toxicity Data
| Model | LD₅₀ (mg/kg) | Notable Findings |
|---|---|---|
| Mouse (acute) | 320 | Mild hepatotoxicity at ≥100 mg/kg |
| Rat (28-day) | 150 | No nephrotoxicity |
Cardiotoxicity risks (hERG IC₅₀ = 8 μM) necessitate structural optimization .
Future Directions and Challenges
Derivative Synthesis
-
Heterocyclic Hybrids: Coupling with quinazolinones or benzimidazoles to enhance CNS penetration .
-
Prodrug Strategies: Phosphonate esters to improve oral bioavailability.
Target Identification
-
Proteomic Studies: Identify off-target interactions using affinity chromatography.
-
Crystal Structures: Resolve ligand-enzyme complexes to guide rational design.
Clinical Translation
-
Preclinical Trials: Evaluate efficacy in murine infection and xenograft models.
-
Formulation Development: Nanoemulsions to overcome solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume